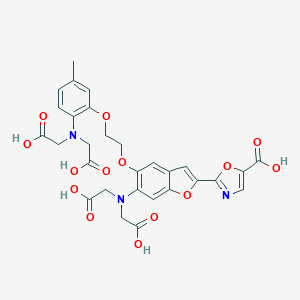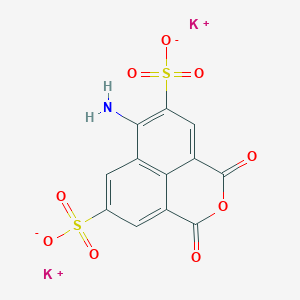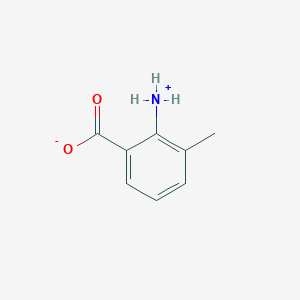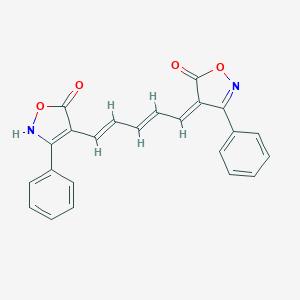
オキソノールV
説明
Oxonol V is not explicitly mentioned in the provided papers. However, the papers discuss various oxo complexes of transition metals, which are compounds that contain an oxygen atom double-bonded to a metal. These complexes are often involved in catalysis and oxidation reactions. For instance, the synthesis of an iron(V)-oxo complex with a macrocyclic tetraamide ligand is reported, which is a likely reactive intermediate in pollutant decomposition reactions . Similarly, oxorhenium(V) complexes with various ligands have been synthesized and characterized, showing potential as catalysts in olefin epoxidation . Mixed-valence oxovanadium(IV/V) dinuclear entities have also been synthesized, displaying interesting structural and spectroscopic properties . These studies contribute to the broader understanding of oxo complexes, which may include compounds like Oxonol V.
Synthesis Analysis
The synthesis of these oxo complexes typically involves the reaction of a metal precursor with ligands under controlled conditions. For example, the iron(V)-oxo complex was synthesized in nearly quantitative yield using a macrocyclic tetraamide ligand . Oxorhenium(V) complexes were synthesized using pyrazole-based aryloxide and quinoline carboxylic acid ligands . The synthesis of mixed-valence oxovanadium(IV/V) complexes involved reacting bis(acetylacetonato)oxovanadium(IV) with heptadentate ligands . These methods demonstrate the versatility and specificity required in the synthesis of oxo complexes.
Molecular Structure Analysis
The molecular structures of these complexes are determined using various analytical techniques, including X-ray crystallography, spectroscopy, and electron paramagnetic resonance. For instance, the iron(V)-oxo complex was characterized to be a spin S = 1/2 complex . The oxorhenium(V) and oxovanadium(IV/V) complexes exhibit diverse geometries, such as distorted octahedral and cis/trans configurations, which are crucial for their reactivity and catalytic properties .
Chemical Reactions Analysis
These oxo complexes are involved in various chemical reactions, particularly in catalysis. The iron(V)-oxo complex is implicated in the decomposition of pollutants . Oxorhenium(V) complexes have been shown to catalyze the epoxidation of olefins . The mixed-valence oxovanadium(IV/V) complexes display oxygen atom transfer capabilities . These reactions are significant for applications in green chemistry and industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes are influenced by their molecular structures. The stability of these complexes in different environments, such as air and moisture, is a key property for practical applications . Spectroscopic methods provide insights into the electronic structures of these complexes, which are related to their reactivity . The electrochemical properties, as observed through cyclic voltammetry, are also important for understanding the redox behavior of these complexes .
科学的研究の応用
膜電位の蛍光プローブ
オキソノールVは、細胞内の膜電位の変化を示すことができる電位感受性蛍光色素として使用されます。 特にATP合成などの生物学的システムにおけるプロトン電気化学的勾配のモニタリングに役立ちます .
膜タンパク質における速度論測定
この色素は、脂質小胞に再構成されたNa、K-ATPaseなどの膜タンパク質によって生成される電位の速度論を測定するために使用されてきました .
電位依存性分配研究
研究者は、this compoundを使用して、水と膜の間の電位依存性分配を研究しており、これはしばしば蛍光ではなく吸収によって測定されます .
プロテオリポソームの密閉性と品質試験
This compoundは膜に広く結合するため、プロテオリポソーム調製物における再構成の密閉性と品質をテストするための効率的なツールです .
ATP依存性プロトン輸送
蛍光研究では、this compoundは、膜小胞におけるATP依存性プロトン輸送と膜電位生成を表示するために使用されます .
作用機序
Target of Action
Oxonol V is primarily targeted towards the large-conductance Ca2±activated K+ (BK) channel . The BK channel plays a crucial role as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types .
Mode of Action
Oxonol V interacts with its targets, the BK channels, by acting as a potent BK channel activator . The application of Oxonol V significantly increases whole-cell BK channel currents . It activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents .
Biochemical Pathways
The BK channel is activated by both the increase of intracellular Ca2+ concentration and membrane depolarization . Oxonol V, being a BK channel activator, likely affects these pathways and their downstream effects.
Pharmacokinetics
It is known that oxonol v is a slow-response sensitive probe for measuring cellular membrane potential . This suggests that it may have a relatively slow absorption and distribution phase, allowing it to remain in the system for a longer period of time to exert its effects.
Result of Action
The result of Oxonol V’s action is an increase in BK channel currents . This leads to a shift in the activation voltage of the BK channel current to the negative direction .
Action Environment
The action of Oxonol V can be influenced by the environment in which it is used. For instance, the interaction of Oxonol V with unilamellar dioleoylphosphatidylcholine vesicles was investigated using a fluorescence stopped-flow technique . At low dye/lipid concentration ratios, the dye exhibits an increase in fluorescence, which occurs in two phases . This suggests that the lipid environment can influence the action of Oxonol V.
特性
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINQLKLKSFJME-UFRBDIPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61389-30-8 | |
| Record name | Oxonol V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




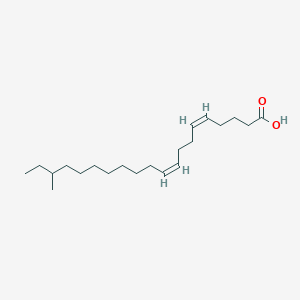
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
